4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate: is a compound that has garnered attention in various fields of scientific research It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzylamine with piperidine, followed by protection of the amine group using tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its structure allows for modifications that can enhance its activity and selectivity towards specific biological targets .
Industry: In the industrial sector, tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate is used in the production of polymers and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H25ClN2O2 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl 4-[amino-(4-chlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)15(19)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3 |
InChI Key |
IKPVUHIMESIXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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